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Compound of Interest

Compound Name: 2,6-Dioxoheptanoic acid
CAS No.: 84375-05-3
Cat. No.: B14428116
Get Quote
. J

Executive Summary & Chemical Identity

2,6-Dioxoheptanoic acid (CAS: 84375-05-3) is a critical seven-carbon dicarboxylic acid
derivative characterized by ketone functionalities at the C2 (

) and C6 (

-1) positions.[1] It serves as a pivotal intermediate in the semi-synthesis of Omacetaxine
mepesuccinate (Homoharringtonine), a translation inhibitor used in the treatment of chronic
myeloid leukemia (CML).

Critical Distinction: Do not confuse this molecule with 4,6-Dioxoheptanoic acid
(Succinylacetone, CAS: 51568-18-4), which is a potent inhibitor of heme biosynthesis and a
marker for Tyrosinemia Type I.

Chemical Profile
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Property Specification

IUPAC Name 2,6-Dioxoheptanoic acid
Common Name 2,6-Diketoheptanoic acid
CAS Number 84375-05-3

Molecular Formula

Molecular Weight 158.15 g/mol
SMILES CC(=0)CCCC(=0)C(0)=0
Structure -keto acid backbone with a terminal methyl

ketone

Primary Synthesis Pathway: Oxidative Ring
Opening

The industrial standard for synthesizing 2,6-dioxoheptanoic acid utilizes the oxidative
cleavage of a cyclic precursor. This route is preferred for its stereochemical control (retained
from the precursor) and scalability during pharmaceutical production.

Mechanism of Action

The synthesis relies on the ozonolysis of 2-methyl-1-cyclopentene-1-carbaldehyde.[2] The
reaction proceeds via the cleavage of the C1-C2 double bond.[3] The presence of the aldehyde
group at C1 and the methyl group at C2 dictates the regiochemistry:

o Cleavage: The

bond is broken.

e Oxidation: The Cl-aldehyde is oxidized to a carboxylic acid (forming the

-keto acid moiety).

o Ketone Formation: The C2-methyl group transforms into a terminal methyl ketone.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b14428116/docs?utm_src=pdf-body#technical-synthesis-guide-2-6-dioxoheptanoic-acid
https://newdrugapprovals.org/tag/homoharringtonine/
https://www.benchchem.com/product/b3052539
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14428116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization: Reaction Pathway
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Figure 1: Oxidative cleavage pathway transforming the cyclic aldehyde into the linear diketo
acid.

Experimental Protocol

Safety Note: Ozone is highly toxic and reactive. Perform all ozonolysis steps in a dedicated
fume hood with appropriate scrubbing. Silver oxide (

) is an oxidizer; avoid contact with organic combustibles.

Reagents & Materials
o Substrate: 2-Methyl-1-cyclopentene-1-carbaldehyde (1.0 eq)

Oxidant: Ozone (

) generator[4]

Secondary Oxidant: Silver(l) oxide (

)

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Quench: Sodium thiosulfate (

Step-by-Step Methodology

e Ozonolysis Setup:
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o Dissolve 2-methyl-1-cyclopentene-1-carbaldehyde (e.g., 10 mmol) in anhydrous DCM (50
mL).

o Cool the solution to -78°C using a dry ice/acetone bath.

o Bubble an ozone/oxygen stream through the solution until a persistent blue color appears,
indicating saturation of the double bond.

o Purge the solution with nitrogen (

) for 15 minutes to remove excess ozone.

Oxidative Transformation:

o Note: Standard reductive workup (DMS) would yield the keto-aldehyde. To obtain the acid
directly, an oxidative workup is required.

o Transfer the cold reaction mixture to a vessel containing freshly prepared Silver Oxide (

, 1.5 eq) or treat with Jones Reagent if functional group tolerance allows (though
is preferred for Omacetaxine synthesis to avoid over-oxidation).

o Allow the mixture to warm to room temperature (20-25°C) and stir for 6-12 hours.
Isolation & Purification:

o Filter the mixture through a Celite pad to remove silver salts.

o Concentrate the filtrate under reduced pressure.

o Acid-Base Extraction: Dissolve residue in Ethyl Acetate (EtOAc).[5] Extract with sat.

(aq).[3] Separate layers. Acidify the agueous layer to pH 2 with 1M HCI. Extract back into
EtOAcC.

o Dry organic layer over

and concentrate to yield crude 2,6-dioxoheptanoic acid.
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o Crystallization: Recrystallize from Ether/Hexane if necessary.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Technique Expected Signal Interpretation

Terminal Methyl ketone (

1H NMR (CDCI3) 2.15 ppm (s, 3H)

-C=0)
Methylene chain (
2.50 - 2.90 ppm (m, 6H) )
11.0 - 12.0 ppm (br s, 1H) Carboxylic Acid (-COOH)
C2(
13C NMR ~108 ppm
-keto) Carbonyl
~208 ppm C6 (Methyl) Carbonyl
~160-165 ppm Carboxylic Acid Carbon

R Spectroscopy 1710-1730 Broad C=0 stretch
(Acid/Ketone overlap)

2500-3300 Broad O-H stretch (Carboxylic

acid)

Biological Context & Alternative Routes

While the chemical route is dominant for drug synthesis, 2,6-dioxoheptanoic acid appears in
nature as a metabolite in the degradation of methylated phenols.

Biosynthetic Pathway (m-Cresol Degradation)
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In Pseudomonas species, m-cresol (3-methylphenol) is degraded via the meta-cleavage
pathway. The ring is opened by catechol 2,3-dioxygenase derivatives, eventually yielding 2,6-
dioxoheptanoate, which is subsequently hydrolyzed to acetate and 2-oxopentanoate.

m-Cresol
(3-Methylphenol)

Hydroxylation
3-Methylcatechol

Meta-Cleavage
(Dioxygenase)

2-Hydroxy-6-oxohepta-
2,4-dienoate
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2,6-Dioxoheptanoate

Hydrolase

Acetate +
2-Oxopentanoate

Click to download full resolution via product page

Figure 2: Metabolic degradation of m-cresol leading to 2,6-dioxoheptanoate.[1]

Why Chemical Synthesis is Preferred?

The enzymatic pathway yields dilute aqueous solutions and often mixtures of isomers (e.g.,
4,6-dioxo isomers). For pharmaceutical applications like Omacetaxine synthesis, the oxidative
ring opening (Pathway 1) provides the necessary purity, scale, and anhydrous conditions
required for the subsequent esterification with Cephalotaxine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.3715-29-5|Sodium 3-methyl-2-oxobutanoate|BLD Pharm [bldpharm.com]
e 2. newdrugapprovals.org [newdrugapprovals.org]

e 3. benchchem.com [benchchem.com]

e 4. New Drug Approvals [approvals85.rssing.com]

e 5. February 2014 — All About Drugs [allfordrugs.com]

» To cite this document: BenchChem. [Technical Synthesis Guide: 2,6-Dioxoheptanoic Acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14428116/docs#technical-synthesis-guide-2-6-
dioxoheptanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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